Docosanamide,N,N-1,2-ethanediylbis-
Description
Docosanamide,N,N-1,2-ethanediylbis- (CAS No. 7445-68-3) is a bis-amide compound consisting of two docosanamide (C22 alkyl chain) groups linked via a 1,2-ethanediyl (ethylene) bridge. Its molecular formula is C46H92N2O2, with a molecular weight of 705.23 g/mol . The compound is structurally characterized by long hydrophobic alkyl chains and a central amide-functionalized ethylene group, which confers surfactant and film-forming properties. It is part of the fatty acid amide family, a class of lipids with applications in polymer synthesis, cosmetics, and industrial surfactants .
Key physical properties include:
Properties
CAS No. |
7445-68-3 |
|---|---|
Molecular Formula |
C46H92N2O2 |
Molecular Weight |
705.2 g/mol |
IUPAC Name |
N-[2-(docosanoylamino)ethyl]docosanamide |
InChI |
InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |
InChI Key |
WNCFYFLYHFIWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation via Acid Chloride Intermediate
One of the most common and efficient methods for preparing amides is through the reaction of acid chlorides with amines. For Docosanamide, N,N-1,2-ethanediylbis-, the procedure is as follows:
Step 1: Synthesis of Docosanoyl Chloride
Docosanoic acid (behenic acid) is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions to convert the carboxylic acid group into the corresponding acid chloride.
$$
\text{C}{21}\text{H}{43}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{21}\text{H}{43}\text{COCl} + \text{SO}2 + \text{HCl}
$$Step 2: Coupling with Ethylenediamine
The freshly prepared docosanoyl chloride is then slowly added to a cooled solution of ethylenediamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine to neutralize the released HCl.
$$
2 \text{C}{21}\text{H}{43}\text{COCl} + \text{H}2\text{N}-\text{CH}2\text{CH}2-\text{NH}2 \rightarrow \text{C}{21}\text{H}{43}\text{CONH}-\text{CH}2\text{CH}2-\text{NHCOC}{21}\text{H}{43} + 2 \text{HCl}
$$Step 3: Workup and Purification
The reaction mixture is washed to remove inorganic salts and impurities, followed by solvent evaporation and recrystallization or chromatographic purification to isolate pure Docosanamide, N,N-1,2-ethanediylbis-.
Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation
An alternative to acid chlorides is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Docosanoic acid is activated by DCC or EDC in the presence of a catalytic amount of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form an active ester intermediate.
- Ethylenediamine is then added to the reaction mixture to form the diamide.
- This method avoids the use of corrosive acid chlorides and can be conducted under milder conditions.
Data Table: Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Method | Docosanoyl chloride, ethylenediamine, base (e.g., triethylamine) | Reflux or room temp in inert solvent | High reactivity, straightforward | Use of corrosive reagents, HCl byproduct |
| Carbodiimide Coupling | Docosanoic acid, DCC/EDC, ethylenediamine, NHS/HOBt | Mild temp, organic solvent | Milder conditions, fewer side products | Carbodiimide byproducts require removal |
| Phase Transfer Catalysis (PTC) | Acid derivatives, ethylenediamine, PTC catalyst (e.g., TBAB) | Elevated temp, biphasic system | Enhanced selectivity, mild conditions | Requires catalyst optimization |
Research Discoveries and Notes
- The acid chloride method is the most classical and widely used approach for long-chain fatty acid diamides like Docosanamide, N,N-1,2-ethanediylbis-, due to the high reactivity of acid chlorides with amines.
- Carbodiimide-mediated coupling is preferred in sensitive systems or when avoiding harsh reagents, though it requires careful removal of urea byproducts.
- Phase transfer catalysis has been demonstrated to improve selectivity and reaction efficiency in related bis-amide syntheses, particularly with nucleosides and other complex molecules, suggesting potential for adaptation to Docosanamide synthesis.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity, critical for applications in biomaterials or pharmaceuticals.
- The compound’s symmetrical structure and long aliphatic chains contribute to its physical properties, such as melting point and solubility, which influence the choice of solvents and purification methods.
Chemical Reactions Analysis
Types of Reactions: Docosanamide, N,N-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group into an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Scientific Research Applications
Docosanamide, N,N-1,2-ethanediylbis- has been utilized in several scientific fields:
1. Organic Synthesis:
- Reagent in Organic Chemistry: It serves as a reagent in organic synthesis, facilitating the creation of more complex molecules due to its unique structure and properties. The long hydrocarbon chain enhances hydrophobic interactions, making it valuable for synthesizing compounds requiring such characteristics.
2. Biological Research:
- Membrane Interaction Studies: Researchers have employed Docosanamide to study its interactions with biological membranes. Its ability to integrate into lipid bilayers allows for insights into membrane fluidity and permeability alterations.
- Signal Transduction Modulation: The compound may influence cellular signaling pathways by interacting with receptors or modulating enzyme activity, which is vital for understanding various biological processes.
3. Industrial Applications:
- Lubricant and Surfactant: Its amphiphilic nature makes it suitable for use as a lubricant and surfactant in industrial processes. This property is particularly beneficial in formulations requiring stable emulsions or dispersions .
Case Studies and Research Findings
Several studies highlight the biological effects and applications of Docosanamide:
1. Anti-fibrotic Effects:
- A study on soft tissue implants demonstrated that Docosanamide could inhibit fibrosis when used alongside other agents. This suggests its potential application in surgical contexts to mitigate scar formation around implants .
2. Cell Proliferation Modulation:
- Research involving human fibroblasts indicated that varying concentrations of Docosanamide influenced cell proliferation rates. These findings underscore its potential role in wound healing and tissue regeneration applications .
3. Inflammatory Response Modulation:
- Another investigation focused on macrophage activation revealed that Docosanamide reduced the production of TNF-alpha, a key pro-inflammatory cytokine. This suggests therapeutic potential in managing inflammatory diseases .
Toxicity and Safety Considerations
While promising, the safety profile of Docosanamide requires careful evaluation. Reports indicate potential concerns regarding skin sensitization and irritation associated with prolonged exposure to similar compounds. Thus, further toxicological assessments are necessary to establish safety parameters for its use in therapeutic contexts.
Mechanism of Action
The mechanism of action of Docosanamide, N,N-1,2-ethanediylbis- involves its interaction with lipid bilayers and proteins. The long hydrocarbon chain allows it to embed within lipid membranes, while the amide group can form hydrogen bonds with proteins and other molecules. This dual interaction facilitates its role in various applications, including drug delivery and membrane studies .
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
Thermal Stability : Saturated bis-amides (e.g., Docosanamide,N,N-1,2-ethanediylbis-) exhibit higher thermal stability (>300°C) compared to hydroxylated derivatives, which decompose near 250°C due to urethane group instability .
Surfactant Efficiency: C22 bis-amides outperform shorter-chain analogues in forming stable micelles in nonpolar solvents, critical for industrial lubricants .
Biodegradability : Shorter-chain bis-amides (C10–C12) degrade faster in environmental matrices than C22 variants, aligning with green chemistry principles .
Biological Activity
Docosanamide, N,N-1,2-ethanediylbis- (CAS Number: 7445-68-3) is a long-chain fatty acid amide that has garnered interest for its potential biological activities. The compound's structure consists of a long hydrocarbon chain, which may influence its interaction with biological membranes and cellular targets. This article explores the biological activity of Docosanamide, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
The chemical properties of Docosanamide are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C46H92N2O2 |
| Molecular Weight | 705.23 g/mol |
| CAS Number | 7445-68-3 |
Docosanamide is believed to exert its biological effects through several mechanisms:
- Cell Membrane Interaction : Due to its long hydrophobic tail, Docosanamide can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Signal Transduction Modulation : It may influence various signaling pathways by interacting with receptors or modulating the activity of enzymes involved in cellular signaling.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of Docosanamide:
- Anti-fibrotic Effects : In a study examining soft tissue implants, Docosanamide was shown to inhibit fibrosis when used in conjunction with other agents. The research indicated that the compound could delay the onset of fibrosis in tissues surrounding implants, suggesting its potential use in surgical applications .
- Cell Proliferation Studies : Research conducted on human fibroblasts indicated that Docosanamide could modulate cell proliferation rates. A specific assay demonstrated that varying concentrations of the compound influenced fibroblast growth, highlighting its potential role in wound healing and tissue regeneration .
- Inflammatory Response Modulation : Another study focused on macrophage activation revealed that Docosanamide could reduce the production of TNF-alpha, a key pro-inflammatory cytokine. This finding suggests that the compound may have therapeutic potential in managing inflammatory diseases .
Toxicity and Safety
While Docosanamide shows promise for therapeutic applications, safety assessments are crucial. Reports indicate potential concerns regarding skin sensitization and irritation associated with prolonged exposure to similar compounds . Therefore, further toxicological evaluations are necessary to establish safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Docosanamide, N,N-1,2-ethanediylbis- with high purity?
- Methodological Answer : Synthesis typically involves coupling ethylenediamine with docosanoyl chloride under inert conditions. Optimize reaction parameters (e.g., molar ratios, temperature) using factorial design to minimize side products . Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, UV detection at 210 nm) and confirm structural integrity via H/C NMR (CDCl, δ 1.2–2.5 ppm for alkyl chains) .
Q. How can spectroscopic techniques be applied to characterize Docosanamide, N,N-1,2-ethanediylbis-?
- Methodological Answer :
- FTIR : Identify amide I (1640–1680 cm) and amide II (1550–1600 cm) bands to confirm the bis-amide structure .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to detect the molecular ion peak (expected m/z ~424.4 for CHNO) and rule out contaminants .
- Thermal Analysis : Conduct DSC/TGA to determine melting points (expected 90–110°C for long-chain bis-amides) and thermal stability under nitrogen .
Q. What environmental factors influence the stability of Docosanamide, N,N-1,2-ethanediylbis- during storage?
- Methodological Answer : Stability studies should assess hydrolysis (pH 3–9 buffers, 25–60°C), oxidation (exposure to O/light), and thermal degradation (TGA/DSC). Store in airtight containers under nitrogen at 4°C to prevent moisture absorption and oxidative cleavage . Monitor degradation via HPLC or GC-MS for trace byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for Docosanamide, N,N-1,2-ethanediylbis- across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or temperature variations. Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic solvents (e.g., ethanol) using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to model interactions and validate with molecular dynamics simulations (e.g., GROMACS) . Cross-reference with NIST data for similar bis-amides .
Q. What experimental designs are optimal for studying the surfactant properties of Docosanamide, N,N-1,2-ethanediylbis-?
- Methodological Answer : Use a multi-factorial approach to evaluate critical micelle concentration (CMC):
- Variables : Temperature, pH, ionic strength.
- Techniques : Surface tension measurements (Wilhelmy plate), conductivity titration, and dynamic light scattering (DLS) for micelle size distribution .
- Statistical Analysis : Apply response surface methodology (RSM) to optimize conditions and identify interactions between variables .
Q. How can mechanistic insights into the hydrolytic degradation of Docosanamide, N,N-1,2-ethanediylbis- be obtained?
- Methodological Answer :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (e.g., 0.1 M HCl/NaOH, 25–50°C) and monitor via H NMR for amide bond cleavage.
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies and identify transition states for hydrolysis pathways .
- Isotope Labeling : Incorporate O in aqueous media to trace oxygen incorporation into degradation products via LC-MS .
Methodological Resources
- Synthetic Optimization : Orthogonal arrays (e.g., Taguchi) for reaction condition screening .
- Data Validation : Cross-check spectral data with NIST Chemistry WebBook and replicate studies under controlled conditions.
- Safety Protocols : Adhere to OSHA guidelines for handling amides (ventilation, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
